molecular formula C5H11NO3 B102708 Tert-butyl carbamoperoxoate CAS No. 18389-96-3

Tert-butyl carbamoperoxoate

Cat. No.: B102708
CAS No.: 18389-96-3
M. Wt: 133.15 g/mol
InChI Key: QSLMSOBCWZNNCH-UHFFFAOYSA-N
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Description

Tert-butyl carbamoperoxoate is an organic peroxide compound widely used in various chemical processes. It is known for its role as a crosslinking agent in the production of elastomers and as an initiator in polymerization reactions. The compound is characterized by its peroxide bond, which makes it highly reactive and useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl carbamoperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with carbamates under specific conditions. One common method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically conducted under solvent-free conditions at room temperature, resulting in good to excellent yields .

Industrial Production Methods

In industrial settings, tert-butyl peroxycarbamate is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl carbamoperoxoate undergoes various types of chemical reactions, including:

    Oxidation: The peroxide bond in tert-butyl peroxycarbamate makes it a strong oxidizing agent.

    Reduction: It can be reduced under specific conditions to form different products.

    Substitution: The compound can participate in substitution reactions, where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with tert-butyl peroxycarbamate include:

Major Products Formed

The major products formed from reactions involving tert-butyl peroxycarbamate depend on the specific reaction conditions and reagents used. For example, oxidative coupling reactions can produce tert-butyl peresters, while substitution reactions can yield various substituted carbamates.

Scientific Research Applications

Tert-butyl carbamoperoxoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl peroxycarbamate involves the cleavage of the peroxide bond, leading to the formation of free radicals. These free radicals initiate various chemical reactions, such as polymerization and crosslinking. The compound’s reactivity is primarily due to the presence of the peroxide bond, which is easily broken under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl carbamoperoxoate is unique due to its specific reactivity and stability under various conditions. Its ability to act as both an oxidizing agent and a crosslinking agent makes it versatile in different chemical processes. Additionally, its use in the synthesis of biologically active compounds and pharmaceuticals highlights its importance in scientific research and industry.

Properties

CAS No.

18389-96-3

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

tert-butyl carbamoperoxoate

InChI

InChI=1S/C5H11NO3/c1-5(2,3)9-8-4(6)7/h1-3H3,(H2,6,7)

InChI Key

QSLMSOBCWZNNCH-UHFFFAOYSA-N

SMILES

CC(C)(C)OOC(=O)N

Canonical SMILES

CC(C)(C)OOC(=O)N

Synonyms

Carbamoperoxoic acid, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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